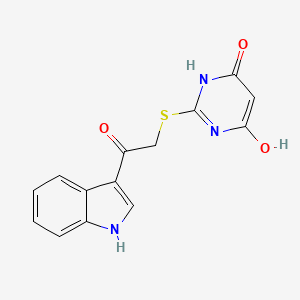

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one

Description

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one is a thiopyrimidinone derivative featuring a pyrimidin-4(3H)-one core substituted with a thioether-linked indole-2-oxoethyl group and a hydroxyl group at position 4. The compound’s synthesis likely follows S-alkylation of 6-hydroxypyrimidin-4(3H)-one with a phenacyl bromide intermediate, followed by cyclization or acid-mediated deprotection, as observed in analogous thiopyrimidinone syntheses .

Properties

IUPAC Name |

4-hydroxy-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-11(7-21-14-16-12(19)5-13(20)17-14)9-6-15-10-4-2-1-3-8(9)10/h1-6,15H,7H2,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNQICICOBQVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC(=CC(=O)N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carboxaldehyde with thiourea under acidic conditions to form the intermediate compound, which is then cyclized with ethyl acetoacetate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Alcohols and reduced indole derivatives.

Substitution: Various substituted indole and pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that derivatives of indole and pyrimidine possess significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that pyrimidine derivatives could effectively target specific cancer pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that thioether-containing compounds can exhibit antibacterial properties against a range of pathogens. A case study highlighted the effectiveness of similar compounds against multi-drug resistant strains of bacteria, suggesting that this compound could be developed as a new antimicrobial agent .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have indicated that the incorporation of indole into the structure enhances its ability to cross the blood-brain barrier, making it a promising candidate for neuroprotective drug development .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The results showed that one derivative exhibited IC50 values lower than standard chemotherapeutics against breast cancer cell lines, indicating superior potency .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, affirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the pyrimidinone core and the thioether side chain. Key comparisons include:

Key Observations:

Biological Activity

The compound 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one represents a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines an indole moiety with a pyrimidine ring, which is known to influence its biological properties.

Research indicates that derivatives of pyrimidine compounds often exhibit various biological activities, including:

- Antioxidant Activity : Pyrimidine derivatives have been shown to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit nitric oxide (NO) production, which is crucial in inflammatory responses.

- Antimicrobial Properties : Certain pyrimidines demonstrate inhibitory effects against bacterial and fungal strains.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar pyrimidine compounds. For instance:

- Nitric Oxide Inhibition : A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines revealed that while some derivatives did not affect cell viability, they significantly suppressed NO production in activated immune cells .

Table 1: Biological Activity Overview of Pyrimidine Derivatives

| Compound Type | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-substituted 2-amino-pyrimidines | NO inhibition | 2 - 36 | |

| Pyrimidine derivatives | Antioxidant | Not specified | |

| Indole-pyrimidine hybrids | Antimicrobial | Variable |

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant potential of various pyrimidine derivatives, including those structurally related to this compound. The results indicated significant radical scavenging activity, suggesting potential applications in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of similar compounds were assessed through their ability to inhibit NO production in macrophages. The findings highlighted a dose-dependent response, with certain derivatives showing substantial reductions in NO levels, indicating their potential as anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.